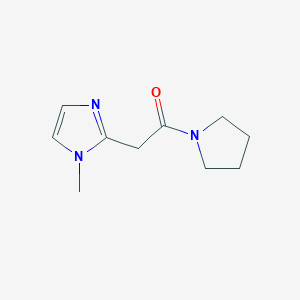
2-(1-Methylimidazol-2-yl)-1-pyrrolidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methylimidazol-2-yl)-1-pyrrolidin-1-ylethanone is an organic compound that features both an imidazole and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylimidazol-2-yl)-1-pyrrolidin-1-ylethanone typically involves the condensation of 1-methylimidazole with a suitable pyrrolidine derivative under controlled conditions. One common method involves the reaction of 1-methylimidazole with 1-pyrrolidinecarboxaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylimidazol-2-yl)-1-pyrrolidin-1-ylethanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized imidazole and pyrrolidine derivatives.
Reduction: Reduced imidazole and pyrrolidine derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
2-(1-Methylimidazol-2-yl)-1-pyrrolidin-1-ylethanone has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-(1-Methylimidazol-2-yl)-1-pyrrolidin-1-ylethanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, forming stable complexes that can modulate enzymatic activities or inhibit microbial growth. The pyrrolidine ring can enhance the compound’s binding affinity to biological targets, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler compound with similar coordination properties but lacks the pyrrolidine ring.
2-Methylimidazole: Another imidazole derivative with different substitution patterns.
Bis(1-methylimidazol-2-yl)ketone: A compound with two imidazole rings, offering different coordination chemistry.
Uniqueness
2-(1-Methylimidazol-2-yl)-1-pyrrolidin-1-ylethanone is unique due to the presence of both imidazole and pyrrolidine rings, which provide a versatile framework for various chemical reactions and biological interactions
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
2-(1-methylimidazol-2-yl)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C10H15N3O/c1-12-7-4-11-9(12)8-10(14)13-5-2-3-6-13/h4,7H,2-3,5-6,8H2,1H3 |
InChI Key |
QIYLJEOUVVKWSP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CC(=O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]-4-methylbenzoic acid](/img/structure/B13818518.png)
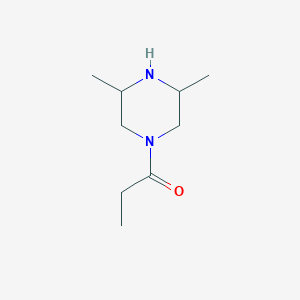
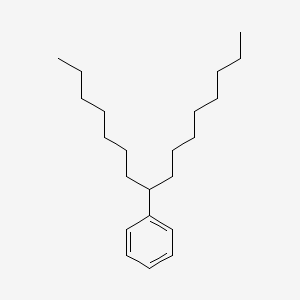

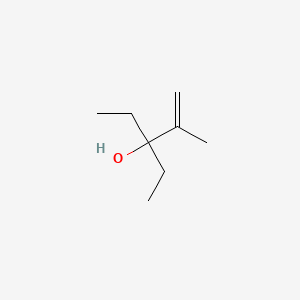
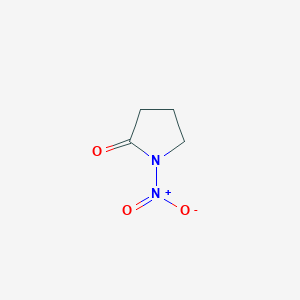
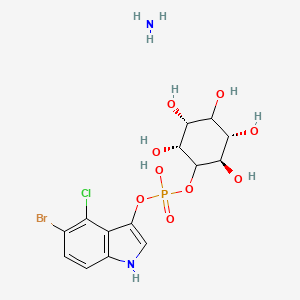

![3-[Ethyl(2-hydroxyethyl)amino]-2,5-dihydroxy-5-methylcyclopent-2-en-1-one](/img/structure/B13818574.png)
![ethyl (2E)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetate](/img/structure/B13818578.png)
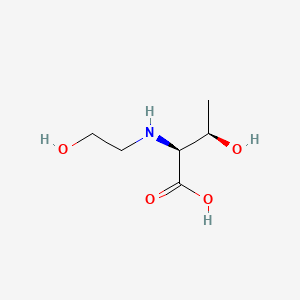
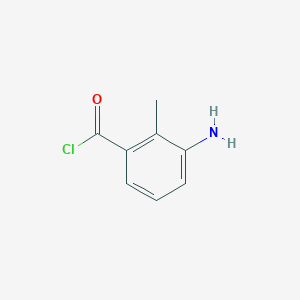
![(3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride](/img/structure/B13818600.png)
![Bicyclo[2.2.1]heptane-2-methanamine, 7,7-dimethoxy-](/img/structure/B13818601.png)
